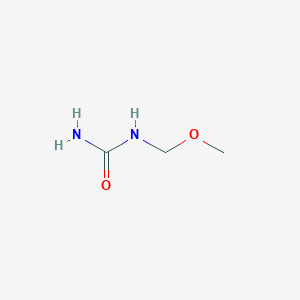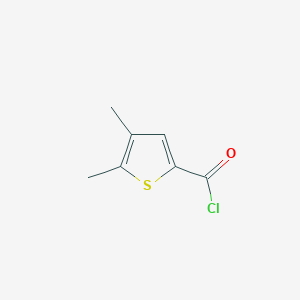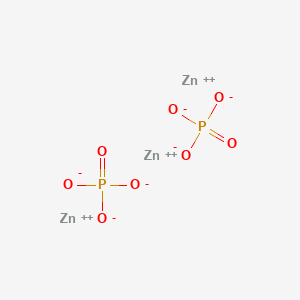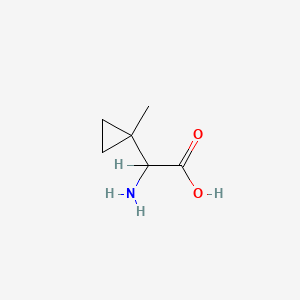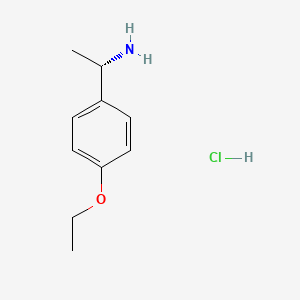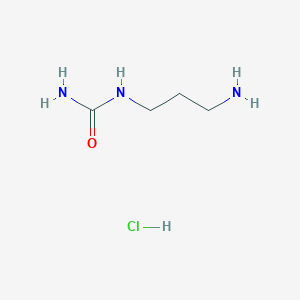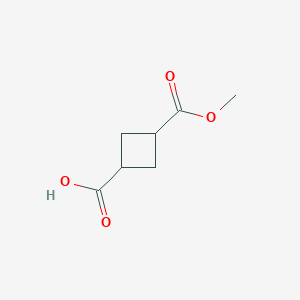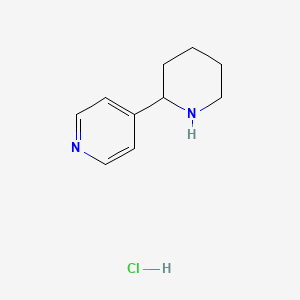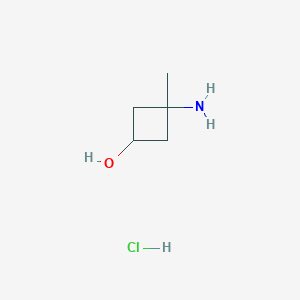
3,4-Dichloromethylphenidate
Overview
Description
3,4-Dichloromethylphenidate is a potent stimulant drug from the phenidate class, closely related to methylphenidate. It acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor with a long duration of action . This compound has been sold online as a designer drug and is known for its significant effects on neurotransmitter levels in the brain .
Preparation Methods
The synthesis of 3,4-Dichloromethylphenidate involves the chlorination of methylphenidate at the meta- and para- positions on the phenyl ring . This process results in greatly increased potency, duration, and affinity for the serotonin transporter and serotonin uptake inhibition . Industrial production methods typically involve the use of specific catalysts and controlled reaction conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
3,4-Dichloromethylphenidate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its potency and duration of action.
Reduction: This reaction can modify the compound’s structure, impacting its interaction with neurotransmitter transporters.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different chlorinated derivatives, while substitution can result in various analogs with altered pharmacological properties .
Scientific Research Applications
3,4-Dichloromethylphenidate has several scientific research applications, including:
Mechanism of Action
3,4-Dichloromethylphenidate functions as a potent psychostimulant by acting as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. It boosts the levels of these neurotransmitters in the brain by binding to and partially blocking the transporter proteins that normally remove these monoamines from the synaptic cleft. This results in increased concentrations of dopamine and norepinephrine, leading to enhanced stimulation and mood elevation.
Comparison with Similar Compounds
3,4-Dichloromethylphenidate is unique due to its high potency and long duration of action compared to other phenidate compounds . Similar compounds include:
Methylphenidate: A widely used stimulant for treating ADHD, but with lower potency and shorter duration of action.
4-Fluoromethylphenidate: A higher potency dopamine reuptake inhibitor than methylphenidate, but with different pharmacological properties.
4-Methylmethylphenidate: A variant of methylphenidate studied for its potential as a cocaine antagonist.
These comparisons highlight the unique properties of this compound, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-piperidin-2-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9/h5-6,8,12-13,17H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKMAYKVHWKRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658831 | |
| Record name | 3,4-Dichloromethylphenidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-68-8 | |
| Record name | Methyl α-(3,4-dichlorophenyl)-2-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloromethylphenidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


